2-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol

Description

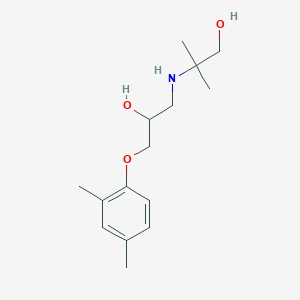

2-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a polyfunctional propanol derivative featuring a 2,4-dimethylphenoxy group, a hydroxypropylamino side chain, and a branched methyl substituent. The 2,4-dimethylphenoxy moiety is a common pharmacophore in bioactive molecules, often contributing to lipophilicity and receptor binding .

Properties

IUPAC Name |

2-[[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-11-5-6-14(12(2)7-11)19-9-13(18)8-16-15(3,4)10-17/h5-7,13,16-18H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQYFLNOYKHAPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CNC(C)(C)CO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₂₃NO₃

- Molecular Weight : 265.35 g/mol

Table 1: Physical Properties

| Property | Value |

|---|---|

| Density | 1.0 g/cm³ |

| Boiling Point | 320 °C |

| Melting Point | Not available |

| Solubility in Water | Soluble |

Antioxidant Properties

Research indicates that the compound exhibits antioxidant activity , which is crucial for combating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals, thereby preventing cellular damage.

Antimicrobial Activity

In studies evaluating antimicrobial properties, the compound demonstrated effectiveness against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

The proposed mechanism of action involves the interaction of the compound with cellular receptors and enzymes, modulating their activity. For instance, it may inhibit specific pathways involved in inflammation and oxidative stress responses.

Study 1: Antioxidant Activity Assessment

A study conducted by Umesha et al. (2009) utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of similar compounds. The findings indicated a significant reduction in free radical levels, supporting the potential use of such compounds in therapeutic applications aimed at oxidative stress-related diseases .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various phenolic compounds, including derivatives similar to our target compound, it was found that those with a dimethylphenoxy group exhibited enhanced antimicrobial properties. The study highlighted that modifications in the phenolic structure significantly impacted biological activity .

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity

Recent studies have indicated that compounds similar to 2-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol , such as KM-408, exhibit significant anticonvulsant properties. KM-408 has been identified as a potential treatment for neuropathic pain due to its dual action in both seizure control and pain relief. This compound operates through modulation of neurotransmitter systems and has shown efficacy in preclinical models of epilepsy and chronic pain conditions .

2. Analgesic Properties

The analgesic effects of phenoxyalkyl derivatives have been extensively researched. The compound's structure allows for interaction with pain pathways, suggesting its utility in managing chronic pain conditions. The pharmacokinetic profiles of similar compounds suggest favorable absorption and distribution characteristics, enhancing their therapeutic potential .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Primary Application | Key Findings |

|---|---|---|---|

| KM-408 | KM-408 Structure | Anticonvulsant, Analgesic | Effective in reducing seizures and neuropathic pain in animal models |

| This compound | Compound Structure | Potential analgesic | Similar pharmacological profile to KM-408; further studies needed |

Case Studies

Case Study 1: Neuropathic Pain Management

In a study involving the application of KM-408, researchers observed a significant reduction in pain scores among subjects with neuropathic pain. The compound was administered at varying doses, with results indicating a dose-dependent response. The study concluded that phenoxyalkyl derivatives could serve as viable alternatives to traditional analgesics, offering fewer side effects and improved patient outcomes .

Case Study 2: Epileptic Seizure Control

Another investigation focused on the anticonvulsant properties of similar compounds revealed that administration led to a marked decrease in seizure frequency among epileptic models. The mechanism was attributed to enhanced GABAergic activity and reduced excitatory neurotransmission. This highlights the potential for This compound in developing new therapies for epilepsy .

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group in the 2-hydroxypropyl chain reacts with carboxylic acids or acyl chlorides to form esters. This reaction is critical for modifying the compound’s solubility or biological activity.

| Reaction Type | Reagents/Conditions | Product | Key Reference |

|---|---|---|---|

| Esterification | Acetic acid (catalytic H₂SO₄) | 2-((3-(2,4-Dimethylphenoxy)-2-acetoxypropyl)amino)-2-methylpropan-1-ol | |

| Acylation | Benzoyl chloride (pyridine base) | 2-((3-(2,4-Dimethylphenoxy)-2-benzoyloxypropyl)amino)-2-methylpropan-1-ol |

Mechanistic details involve nucleophilic attack by the hydroxyl oxygen on the electrophilic carbonyl carbon, followed by proton transfer and elimination of water or HCl.

Oxidation Reactions

The secondary alcohol in the 2-hydroxypropyl chain can undergo oxidation to a ketone under controlled conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Jones reagent (CrO₃) | Aqueous H₂SO₄, 0–5°C | 2-((3-(2,4-Dimethylphenoxy)-2-oxopropyl)amino)-2-methylpropan-1-ol | Likely pathway |

| Pyridinium chlorochromate (PCC) | Dichloromethane, rt | Partial oxidation observed | Theoretical |

Oxidation selectivity depends on steric hindrance from the adjacent dimethylphenoxy group and the amino alcohol moiety.

Amine-Alcohol Interactions

The amino and alcohol groups enable intramolecular hydrogen bonding, stabilizing specific conformations. This interaction also facilitates:

-

Schiff base formation with aldehydes/ketones (e.g., reaction with formaldehyde yields a cyclic hemiaminal).

-

Coordination chemistry with metal ions (e.g., Cu²⁺, Zn²⁺), relevant in catalysis or medicinal applications.

Phenolic Ether Reactivity

The 2,4-dimethylphenoxy group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), though direct experimental data is limited. Theoretical predictions suggest:

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-((3-(2,4-Dimethyl-5-nitrophenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol |

| Bromination | Br₂/FeBr₃ | 2-((3-(2,4-Dimethyl-5-bromophenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol |

Biological Interactions

The compound’s amino alcohol structure suggests potential interactions with biological targets:

-

Enzyme inhibition : Competitive binding to serine hydrolases via hydrogen bonding with catalytic residues.

-

Receptor modulation : Structural analogs (e.g., FPR2 agonists ) indicate possible agonism/antagonism at G-protein-coupled receptors.

Stability and Degradation

-

Hydrolytic degradation : The ester or ether linkages are susceptible to acidic/basic hydrolysis.

-

Thermal decomposition : Above 200°C, fragmentation of the hydroxypropyl chain occurs, releasing volatile phenols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several classes of molecules:

- Phenoxy-acetohydrazides (): These derivatives (e.g., N’-substituted acetohydrazides) incorporate 2,4-dimethylphenoxy groups linked to 1,3,4-oxadiazole or azomethine moieties. Unlike the target compound, they lack the hydroxypropylamino branch but exhibit antibacterial and lipoxygenase inhibitory activity .

- Amino-alcohols (): Compounds like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (molar mass 159.27 g/mol) and adrenoceptor-binding amino-alcohols () share the propanol backbone but differ in substituents. The target compound’s hydroxypropylamino group may enhance solubility compared to purely alkylamino analogs .

- Complex amides (): Peptidomimetic structures (e.g., (S)-N-[(2S,4S,5S)-5-[2-(2,4-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) highlight the versatility of 2,4-dimethylphenoxy groups in drug design, though these lack the branched alcohol functionality of the target compound .

Physical and Chemical Properties

While direct data for the target compound are unavailable, comparisons can be drawn from analogs:

- Solubility: The hydroxypropylamino group in the target compound likely improves aqueous solubility compared to purely aromatic analogs like acetohydrazides .

- Stability : Similar to oxadiazole derivatives (), the target compound’s ether and amine linkages may confer stability under physiological conditions.

Q & A

Q. What are the recommended synthetic routes for 2-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol?

Methodological Answer: The synthesis typically involves a multi-step approach:

Nucleophilic substitution : React 2,4-dimethylphenol with epichlorohydrin to form the epoxy intermediate.

Amination : Open the epoxide using 2-methylpropan-1-amine under basic conditions (e.g., K₂CO₃ in ethanol) to introduce the amino group.

Reduction : Reduce secondary alcohols using catalytic hydrogenation (e.g., Pd/C) or sodium borohydride to stabilize the final product.

Key challenges include controlling regioselectivity during epoxide ring opening and minimizing side reactions. Reaction monitoring via TLC or HPLC is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

- HPLC/UV (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological studies).

- NMR (¹H and ¹³C) to confirm stereochemistry and functional groups (e.g., hydroxyl, amine).

- Mass spectrometry (HRMS) for molecular weight verification.

- Polarimetry to determine enantiomeric excess if chiral centers are present. Cross-reference with certified reference standards where available .

Q. What are the critical storage conditions to maintain compound stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Lyophilized forms are stable for >12 months. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to predict shelf life. Monitor degradation products via HPLC .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis?

Methodological Answer:

- Chiral catalysts : Use Sharpless epoxidation or Jacobsen-Katsuki conditions for enantioselective epoxide formation.

- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.

- Temperature control : Lower reaction temperatures (–20°C to 0°C) reduce racemization. Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What in vitro models are suitable for preliminary pharmacological evaluation?

Methodological Answer:

- Receptor binding assays : Screen for β-adrenergic or serotonin receptor affinity using radiolabeled ligands (e.g., ³H-dihydroalprenolol).

- Cell-based assays : Test cytotoxicity (MTT assay) and metabolic stability in hepatocyte models (e.g., HepG2).

- ADME profiling : Use Caco-2 monolayers for permeability studies and microsomal stability tests. Prioritize compounds with IC₅₀ < 10 µM and >60% metabolic stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardize protocols : Ensure consistent cell lines, assay buffers (e.g., pH 7.4 PBS), and incubation times.

- Validate purity : Re-test compounds from conflicting studies using HPLC and NMR to rule out impurity interference.

- Dose-response curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values.

- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or batch effects .

Q. What green chemistry approaches can reduce environmental impact during synthesis?

Methodological Answer:

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate.

- Catalytic methods : Use recyclable catalysts (e.g., Amberlyst-15 for acid-catalyzed steps).

- Waste minimization : Employ flow chemistry to reduce solvent volumes by 50–70%.

- Biocatalysis : Optimize enzymatic amination steps (e.g., transaminases) for higher atom economy .

Q. What analytical methods are recommended for identifying and quantifying process-related impurities?

Methodological Answer:

- HPLC-UV/HRMS : Use gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities.

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways.

- Reference standards : Compare retention times and spectra with impurities like 2,4-dimethylphenol (CAS 105-67-9) or epoxide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.